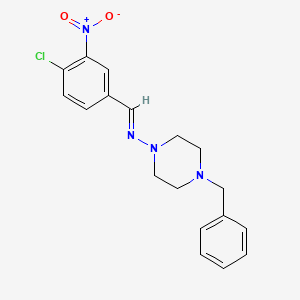

![molecular formula C18H15NO4 B5599069 ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5599069.png)

ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate and its derivatives involves multi-step chemical reactions, starting from known precursors. For instance, Koca et al. (2014) described the synthesis of a related compound through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, highlighting the complexity and precision required in synthesizing such compounds (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Applications De Recherche Scientifique

Supramolecular Structures and Hydrogen Bonding

A study on substituted 4-pyrazolylbenzoates, including molecules related to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, showcased their ability to form hydrogen-bonded supramolecular structures. These structures ranged from one-dimensional chains to three-dimensional frameworks, demonstrating the compound's potential in creating complex molecular architectures through specific hydrogen bonding patterns (Portilla et al., 2007).

Cytotoxicity and Potential Therapeutic Applications

The synthesis and in vitro cytotoxic evaluation of hexahydroquinoline derivatives containing the benzofuran moiety, similar to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, were investigated. Some synthesized compounds exhibited promising inhibitory effects against human hepatocellular carcinoma cell lines, highlighting the potential of benzofuran derivatives in cancer therapy (El-Deen et al., 2016).

Antiplatelet Activity

Research on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), closely related to the target compound, identified new compounds with significant antiplatelet activity. These findings are crucial for the development of novel antiplatelet agents, demonstrating the compound's relevance in cardiovascular disease research (Chen et al., 2008).

Optical Nonlinear Properties and DFT Calculations

A study on Schiff base compounds derived from ethyl-4-amino benzoate, structurally related to ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, explored their synthesis, Density Functional Theory (DFT) calculations, and optical nonlinear properties. This research demonstrates the compound's potential applications in materials science, particularly in optical limiting and refractive index modulation (Abdullmajed et al., 2021).

Gastroprotective Activity

Another study focused on the gastroprotective effects of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, which is structurally similar to the compound . The research highlighted its potential in treating gastric ulcers through mechanisms involving antioxidant activity, increased mucus production, and modulation of cellular stress proteins (Halabi et al., 2014).

Propriétés

IUPAC Name |

ethyl 4-(1-benzofuran-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)23-16/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTPPOVWADKSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-benzofuran-2-carbonylamino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)

![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5599072.png)